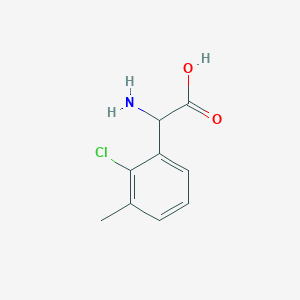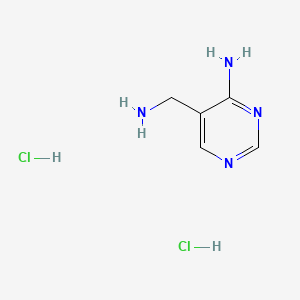
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 4-aminophenyl group and the trimethylpiperazin-1-ium iodide moiety gives this compound distinct chemical and biological characteristics.
Méthodes De Préparation
The synthesis of 4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide typically involves the reaction of 4-aminophenyl derivatives with trimethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Applications De Recherche Scientifique
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(4-Aminophenyl)-1,1,2-trimethylpiperazin-1-ium iodide can be compared with other similar compounds such as:
4-Aminobiphenyl: An amine derivative of biphenyl with applications in the production of dyes and as a rubber antioxidant.
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial activity and potential therapeutic applications.
Piperidine Derivatives: These compounds share a similar piperazine structure and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Propriétés
Formule moléculaire |
C13H22IN3 |
|---|---|
Poids moléculaire |
347.24 g/mol |
Nom IUPAC |
4-(3,4,4-trimethylpiperazin-4-ium-1-yl)aniline;iodide |
InChI |
InChI=1S/C13H22N3.HI/c1-11-10-15(8-9-16(11,2)3)13-6-4-12(14)5-7-13;/h4-7,11H,8-10,14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QONYJFKQEONBND-UHFFFAOYSA-M |
SMILES canonique |
CC1CN(CC[N+]1(C)C)C2=CC=C(C=C2)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)

![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)




![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)

